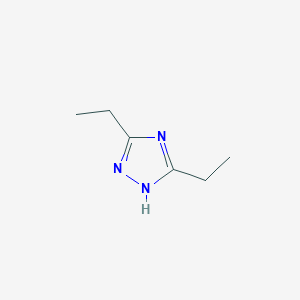

3,5-diethyl-1H-1,2,4-triazole

Description

Molecular Architecture and Tautomerism

3,5-Diethyl-1H-1,2,4-triazole possesses the molecular formula C₆H₁₁N₃ with a molecular weight of 125.175 atomic mass units. The compound features a planar five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms in the characteristic 1,2,4-triazole arrangement. The carbon-nitrogen and nitrogen-nitrogen bond distances fall within a narrow range of 132-136 picometers, consistent with the aromatic character of the triazole ring system. The two ethyl substituents are positioned at carbon atoms 3 and 5 of the triazole ring, providing significant steric bulk that influences both the chemical reactivity and physical properties of the molecule.

The tautomeric behavior of this compound represents one of its most important structural features. Like other 1,2,4-triazole derivatives, this compound can exist in multiple tautomeric forms through the migration of the annular hydrogen atom. The two primary tautomeric forms are the 1H-1,2,4-triazole configuration, where the hydrogen is located on the N1 nitrogen atom, and the 4H-1,2,4-triazole form, where the hydrogen resides on the N4 position. Theoretical calculations using density functional theory methods have demonstrated that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form for substituted triazoles. However, the presence of the ethyl substituents at positions 3 and 5 can significantly influence this equilibrium.

The tautomeric equilibrium in this compound is characterized by rapid interconversion between the different forms in solution. Computational studies have indicated that the relative stability of tautomeric forms depends on various factors including solvent effects, temperature, and the electronic nature of the substituents. The two tautomers exist in rapid equilibrium, but experimental evidence suggests that one form typically predominates under normal conditions. The tautomerism phenomenon is crucial for understanding the chemical behavior and biological activity of the compound, as different tautomeric forms may exhibit distinct reactivity patterns and binding affinities.

Spectroscopic Identification

Nuclear magnetic resonance spectroscopy provides definitive identification and structural characterization of this compound. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that allow for unambiguous assignment of the molecular structure. The ethyl substituents produce distinctive multiplet patterns, with the methylene groups typically appearing as quartet signals due to coupling with the adjacent methyl groups, while the terminal methyl groups manifest as triplet signals. The coupling patterns and chemical shift values provide valuable information about the electronic environment and molecular conformation.

The ¹³C nuclear magnetic resonance spectrum reveals additional structural details, particularly regarding the carbon framework of the triazole ring and the ethyl substituents. The carbon atoms of the triazole ring typically appear in the aromatic region of the spectrum, while the ethyl carbon signals are observed in the aliphatic region. Two-dimensional heteronuclear single quantum coherence spectroscopy has been employed to establish correlations between directly bonded carbon and hydrogen atoms, facilitating complete spectral assignment. These spectroscopic techniques also provide insight into the tautomeric behavior, as different tautomeric forms may exhibit distinct chemical shift patterns.

Infrared spectroscopy offers complementary structural information through the identification of characteristic vibrational frequencies associated with the triazole ring system and ethyl substituents. The nitrogen-hydrogen stretching vibrations, carbon-nitrogen stretching modes, and ring breathing vibrations provide fingerprint identification of the triazole core structure. The ethyl substituents contribute additional vibrational bands corresponding to carbon-hydrogen stretching and bending modes, which can be distinguished from the ring-associated vibrations.

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of this compound, which are related to the aromatic character of the triazole ring system. The compound typically exhibits absorption maxima in the ultraviolet region corresponding to π→π* electronic transitions within the heterocyclic ring. The presence of ethyl substituents can influence the electronic absorption properties by altering the electron density distribution within the ring system. These spectroscopic measurements also provide information about tautomeric equilibria, as different tautomeric forms may exhibit distinct absorption characteristics.

Computational Modeling and Quantum Chemical Studies

Density functional theory calculations have been extensively employed to investigate the structural and electronic properties of this compound and related compounds. These computational studies utilize various basis sets, including 6-311G(d,p), to provide accurate predictions of molecular geometries, energetics, and spectroscopic properties. The B3LYP functional has been particularly successful in reproducing experimental observations for triazole systems, providing reliable estimates of tautomeric equilibrium constants and relative stabilities.

Computational investigations have revealed detailed information about the tautomeric preferences of substituted 1,2,4-triazoles. For compounds with alkyl substituents at positions 3 and 5, calculations typically predict that the 4H-1,2,4-triazole form is energetically favored over the 1H-1,2,4-triazole configuration. The energy differences between tautomeric forms are typically in the range of 4-10 kilocalories per mole, indicating significant thermodynamic preferences. However, kinetic factors and environmental effects can influence the observed tautomeric distributions in experimental systems.

Solvation effects have been incorporated into computational models using continuum solvation approaches such as the integral equation formalism version of the polarizable continuum model. These calculations demonstrate that solvent interactions can significantly modify tautomeric equilibria compared to gas-phase predictions. Aqueous solvation tends to stabilize certain tautomeric forms through hydrogen bonding interactions with water molecules, leading to altered relative stabilities compared to non-polar environments.

Quantum chemical calculations have also provided insights into the electronic structure and reactivity of this compound. Molecular orbital analysis reveals the distribution of electron density within the molecule, identifying regions of high and low electron density that influence chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's nucleophilic and electrophilic character, which is relevant for understanding its chemical behavior in various reaction conditions.

Crystallographic Data and Polymorphism

Single-crystal X-ray diffraction studies of this compound and its derivatives have provided detailed information about solid-state molecular structures and intermolecular interactions. These crystallographic investigations reveal the three-dimensional arrangement of molecules in the crystal lattice and the nature of non-covalent interactions that stabilize the solid-state structure. The triazole ring typically adopts a planar configuration in the crystal structure, consistent with its aromatic character, while the ethyl substituents may adopt various conformations depending on packing constraints.

Crystallographic studies have identified several polymorphic forms and supramolecular isomers of silver complexes containing 3,5-diethyl-1,2,4-triazole as a ligand. These investigations demonstrate the formation of coordination networks with distinct topologies and guest inclusion capabilities. The flexibility of the ethyl substituents plays a crucial role in determining the overall crystal packing and the formation of cavities that can accommodate guest molecules such as benzene or water.

Hydrogen bonding patterns in the crystal structures provide important information about intermolecular interactions and tautomeric preferences in the solid state. The nitrogen atoms of the triazole ring can participate in both hydrogen bond donor and acceptor interactions, leading to the formation of extended hydrogen bonding networks. These non-covalent interactions influence the crystal packing and may stabilize particular tautomeric forms in the solid state, which can differ from the preferred forms in solution.

Temperature-dependent crystallographic studies have revealed dynamic behavior in some crystal forms, including reversible single-crystal to single-crystal transformations. These phase transitions are often accompanied by conformational changes in the ethyl substituents and modifications to the hydrogen bonding networks. Such studies provide valuable insights into the flexibility of the molecular structure and the factors that govern solid-state stability and transformation pathways.

The crystallographic data also provide precise bond lengths and bond angles within the triazole ring system and the ethyl substituents. These geometric parameters can be compared with computational predictions to validate theoretical models and provide benchmarks for future calculations. The agreement between experimental and calculated structures demonstrates the reliability of quantum chemical methods for predicting the properties of substituted triazole compounds.

Properties

IUPAC Name |

3,5-diethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-7-6(4-2)9-8-5/h3-4H2,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGERGYDWQOPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573585 | |

| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-35-3 | |

| Record name | 3,5-Diethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride. This reaction proceeds under mild conditions and yields the desired triazole compound in good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of triazole oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3,5-Diethyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination compounds.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.

Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-diethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, triazoles often inhibit enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules like ergosterol in fungi . This inhibition disrupts cellular processes, leading to the antifungal effects observed with triazole derivatives.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the 1,2,4-triazole ring critically influence reactivity, solubility, and applications. Key comparisons include:

Stability and Reactivity

- Solution Stability : Hemiaminal derivatives of 1,2,4-triazoles (e.g., 4-nitrobenzaldehyde adducts) decompose slowly in DMSO, highlighting the sensitivity of certain triazole derivatives to solvolysis .

- Salt Formation : The hydrochloride salt of this compound enhances crystallinity and shelf stability, a property shared with dichloro and nitro analogs .

Biological Activity

Overview

3,5-Diethyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by its significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The molecular formula of this compound is C6H11N3.

Target Interactions

this compound interacts with various biological targets including enzymes and proteins. Its mechanism of action involves the inhibition of key enzymes such as alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to altered metabolic processes in cells.

Cellular Effects

The compound influences several cellular processes including gene expression and cell signaling pathways. It has been shown to modulate the activity of transcription factors, resulting in changes in gene expression profiles. The subcellular localization of this compound includes the nucleus and mitochondria, which is vital for its biological activity .

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and biological activities of this compound:

-

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various 1,2,4-triazole derivatives against bacterial strains. Results indicated that certain derivatives showed superior activity compared to traditional antibiotics like fluconazole . -

Anti-inflammatory Effects

In a controlled experiment involving PBMCs stimulated with lipopolysaccharides (LPS), compounds derived from this compound significantly reduced TNF-α production by 44–60%, demonstrating its potential as an anti-inflammatory agent . -

Anticancer Properties

Another research effort focused on the antiproliferative effects of triazole derivatives on cancer cell lines. The results indicated that certain compounds induced apoptosis and inhibited cell proliferation effectively .

Q & A

Q. What synthetic strategies are effective for preparing 3,5-diethyl-1H-1,2,4-triazole and its derivatives?

- Methodological Answer : A common approach involves cyclization reactions using hydrazide precursors. For example, refluxing hydrazides with aldehydes or ketones in polar aprotic solvents (e.g., DMSO) under controlled conditions yields triazole derivatives. Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) is critical to isolate the product .

- Example :

| Precursor | Reagent/Conditions | Yield | Purity Method |

|---|---|---|---|

| Hydrazide derivative | DMSO, 18h reflux | 65% | Recrystallization (water-ethanol) |

Q. How can the purity of synthesized this compound derivatives be validated?

- Methodological Answer : Combine chromatographic (HPLC) and spectroscopic techniques (FTIR, NMR) to confirm structural integrity. Melting point analysis (e.g., 141–143°C for 4-amino derivatives) provides a preliminary purity check . Sublimation under reduced pressure (110°C) is effective for hygroscopic or thermally stable compounds .

Q. What spectroscopic methods are suitable for characterizing triazole derivatives?

- Methodological Answer :

- FTIR : Identify N–H stretching (3100–3500 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹).

- NMR : Use and NMR to confirm substitution patterns (e.g., ethyl groups at positions 3 and 5).

- XRD : Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Advanced Research Questions

Q. How do impurities impact the stability and sensitivity of this compound?

- Methodological Answer : Impurities (e.g., azidotriazole byproducts) lower decomposition thresholds and increase friction/impact sensitivity. Monitor impurities via HPLC-MS and differential scanning calorimetry (DSC). For example, pure 3,5-dinitro-1,2,4-triazole decomposes at 170°C, but impurities reduce this to <150°C .

Q. What strategies mitigate structural instability during storage?

- Methodological Answer : Store hygroscopic derivatives in desiccated environments (e.g., vacuum-sealed containers with silica gel). For thermally sensitive compounds, avoid prolonged exposure to >100°C. Stabilize reactive intermediates via derivatization (e.g., Schiff base formation with substituted benzaldehydes) .

Q. How can high-throughput crystallography resolve polymorphism in triazole derivatives?

Q. What thermodynamic parameters govern the decomposition of triazole derivatives?

- Methodological Answer : Employ high-temperature Calvet microcalorimetry to measure enthalpy of decomposition (). For 3,5-diamino-1H-1,2,4-triazole, is determined using 2–4 mg samples under inert atmospheres. Data correlate with thermal gravimetric analysis (TGA) to model stability .

- Example Data :

| Compound | Decomposition Temp. (°C) | (kJ/mol) |

|---|---|---|

| HDNT (pure) | 170 | 220 |

| HDNT (impure) | 150 | 190 |

Q. How do substituents influence the biological activity of triazole derivatives?

- Methodological Answer : Functionalize the triazole core via Schiff base reactions (e.g., with substituted benzaldehydes) to enhance bioactivity. Screen derivatives for antimicrobial activity using agar diffusion assays. For instance, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives show enhanced antibacterial potency due to electron-withdrawing groups .

Q. What analytical approaches resolve contradictions in crystallographic vs. spectroscopic data?

Q. How can functionalization improve pharmacokinetic properties of triazole-based compounds?

- Methodological Answer :

Introduce hydrophilic groups (e.g., sulfonamides) to enhance solubility. For example, 2,2′-(4-methyl-4H-1,2,4-triazole-3,5-diyl)dibenzenesulfonamide exhibits improved aqueous solubility while retaining antimicrobial activity .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.